Octyltrimethylammonium chloride
Overview
Description
Octyltrimethylammonium chloride, also known as Trimethyloctylammonium chloride (TOMAC), is a cationic surfactant . It has a linear formula of CH3(CH2)7N(CH3)3(Cl) and a molecular weight of 207.78 . It is used as a phase transfer catalyst and is widely used as a lysing reagent in pharmaceutical and clinical diagnostic kits . It’s also used as an emulsifier, germicide and disinfectant, antistatic agent, etc., in the biotechnology industry and electronics field .
Synthesis Analysis
TOMAC has been used in the synthesis of FER zeolite nanosheets (named SCM-37) by using octyltrimethylammonium chloride (OTMAC) and 4-dimethylaminopyridine (4-DMAP) as dual organic templates . The effects of synthesis parameters, including the initial molar ratio of SiO2/Al2O3, crystallization temperature, and time were investigated .Molecular Structure Analysis
The molecular structure of TOMAC is CH3(CH2)7N(CH3)3(Cl) . The arrangement model of octyltrimethylammonium cations (OTAC+) within the kaolinite interlayer space was found to be independent of reaction temperature . The alkyl chains adopted a similar rigid paraffin-bilayer arrangement with different tilted angles .Physical And Chemical Properties Analysis
TOMAC is a crystal with a molecular weight of 207.78 . It has a purity/analysis method of >98.0% (T) .Scientific Research Applications
Adsorption and Electrosorption Studies
Octyltrimethylammonium chloride (OTAC) has been studied for its adsorption and electrosorption properties. Research demonstrates its behavior on mercury electrodes in NaClO4 solutions, revealing significant insights into its adsorption characteristics and the interactions between adsorbed cations and electrode charges (Gugała-Fekner, Nieszporek, & Sieńko, 2016). This study provides foundational knowledge on the surface chemistry of OTAC and its potential applications in electrochemical systems.
Aggregation Behavior in Aqueous Solutions
The thermodynamics of OTAC in water reveals its aggregation behavior, crucial for understanding its role in surfactant science. Detailed studies have measured the critical micelle concentration (cmc) and analyzed the effects of temperature on surfactant behavior, contributing to the broader field of colloidal and surface chemistry (Shaikh, Abdul, & Patil, 2021).
Intercalation into Kaolinite
OTAC's structural, thermal, and morphological impacts when intercalated into kaolinite have been explored, demonstrating its ability to modify the physical and chemical properties of clay minerals. This research provides insights into the development of new materials with enhanced thermal stability and hydrophobicity, relevant for various industrial applications (Wang, Liu, Cheng, Zhang, & Zuo, 2017).
Supported Liquid Membrane Systems
Research into the use of OTAC in supported liquid membrane (SLM) systems for the extraction of salicylic acid from aqueous solutions showcases its potential in separation technologies. This study highlights the efficiency of OTAC-containing membranes, offering pathways to more sustainable and efficient extraction processes (Kouki, Tayeb, & Dhahbi, 2014).
Mass-Scale Calibration in TOF-SIMS
The utility of OTAC and similar quaternary ammonium salts in the mass-scale calibration of time-of-flight secondary ion mass spectrometry (TOF-SIMS) demonstrates its importance in analytical chemistry. By improving mass accuracy for high-mass molecular ions, OTAC contributes to the enhanced performance of mass spectrometry, facilitating the identification of unknown compounds (Kobayashi, Otomo, Aoyagi, & Itoh, 2014).
Electrochemical Studies
OTAC's influence on the electroreduction mechanism of Zn2+ ions at mercury electrodes, investigated through voltammetric and impedance measurements, provides valuable data for electrochemical applications. This research sheds light on the interactions between OTAC and metal ions, relevant for understanding and optimizing electroplating and battery technologies (Nieszporek, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimethyl(octyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZSPJRLCJSOED-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15461-38-8 (Parent) | |
Record name | Caprylyltrimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90905939 | |
Record name | N,N,N-Trimethyloctan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyltrimethylammonium chloride | |
CAS RN |
10108-86-8 | |
Record name | Caprylyltrimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyloctan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-Trimethyl-1-octanamonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU3D41H988 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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